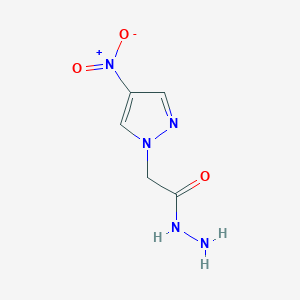![molecular formula C14H20N4 B6267275 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine CAS No. 26840-46-0](/img/new.no-structure.jpg)
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a compound that features a piperidine ring and a benzodiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and benzodiazole structures makes it a versatile molecule with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole precursor is replaced by the piperidine group.
Final Coupling: The final step involves coupling the piperidine-substituted benzodiazole with an ethylamine derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or benzodiazole moieties can be modified by introducing different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often using catalysts and specific reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interaction of piperidine and benzodiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various industrial processes
Wirkmechanismus
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring can interact with neurotransmitter receptors, while the benzodiazole moiety may bind to enzyme active sites, modulating their activity. These interactions can lead to various biological effects, including modulation of neurotransmission and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine include other piperidine and benzodiazole derivatives. These compounds share structural similarities but differ in their substituents and specific chemical properties. For example:
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids exhibit similar biological activities but differ in their specific molecular targets and effects.
Benzodiazole Derivatives: Benzodiazepines, which are well-known for their sedative and anxiolytic properties, share the benzodiazole core but have different substituents that confer distinct pharmacological profiles
Eigenschaften
CAS-Nummer |
26840-46-0 |
|---|---|
Molekularformel |
C14H20N4 |
Molekulargewicht |
244.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



